molecular formula C9H16O2 B12527337 7-Methoxy-4-methylhept-4-enal CAS No. 651332-01-3

7-Methoxy-4-methylhept-4-enal

Cat. No.: B12527337
CAS No.: 651332-01-3
M. Wt: 156.22 g/mol
InChI Key: FHKWDTJFDDQFEF-UHFFFAOYSA-N
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Description

7-Methoxy-4-methylhept-4-enal is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of a methoxy group and a methyl group attached to a heptenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methylhept-4-enal can be achieved through several methods. One common approach involves the etherification of 2,6-dimethylhept-5-en-2-ol in the presence of a strong base in an aprotic solvent, followed by ozonolysis . Another method includes the reductive amination of 4-methylumbelliferone derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-methylhept-4-enal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

7-Methoxy-4-methylhept-4-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methylhept-4-enal involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in various chemical interactions due to its functional groups. These interactions can influence biological processes, such as enzyme inhibition or activation, and contribute to its observed effects .

Comparison with Similar Compounds

    7-Hydroxy-4-methylcoumarin: Similar in structure but with a hydroxyl group instead of a methoxy group.

    4-Methylumbelliferone: A coumarin derivative with similar chemical properties.

Uniqueness: Its methoxy group provides unique substitution patterns, and its heptenal backbone offers versatility in synthetic applications .

Properties

CAS No.

651332-01-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

7-methoxy-4-methylhept-4-enal

InChI

InChI=1S/C9H16O2/c1-9(5-3-7-10)6-4-8-11-2/h6-7H,3-5,8H2,1-2H3

InChI Key

FHKWDTJFDDQFEF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCOC)CCC=O

Origin of Product

United States

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